molecular formula C162H270N50O46S2 B222470 Ostabolin CAS No. 173833-08-4

Ostabolin

Cat. No.: B222470
CAS No.: 173833-08-4
M. Wt: 3718.3 g/mol
InChI Key: OXZNHYPGOAWYLT-FISSOZIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ostabolin, also known as ZT-031, is a cyclic 31-amino acid analog of parathyroid hormone. It has been investigated for its potential use in treating osteoporosis and other bone-related conditions. This compound is designed to stimulate bone formation and improve bone density, making it a promising candidate for addressing bone loss in postmenopausal women and individuals with osteoporosis .

Scientific Research Applications

Ostabolin has several scientific research applications, including:

Mechanism of Action

Ostabolin-C works as an osteogenesis stimulant . Preclinical and Phase I studies have shown that this compound-C stimulates significant bone formation with little to no stimulation of bone resorption . Due to the minimized bone resorption, this compound-C has the potential for enhanced efficacy but with reduced potential to cause hypercalcemia, a common side effect of current PTH therapies .

Safety and Hazards

Ostabolin-C was generally well tolerated in clinical trials. The most common adverse events in the study were similar to those seen with other PTH analogs, namely nausea and headache. Mild hypercalcemia was observed at the highest dose tested, but at other doses that also demonstrated strong bone-building activity, the incidence of hypercalcemia was similar to the placebo group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ostabolin is synthesized through a series of peptide coupling reactions. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis typically starts with the protection of amino groups and carboxyl groups to prevent unwanted side reactions. The protected amino acids are then coupled using reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is assembled, the protecting groups are removed, and the peptide is cyclized to form the cyclic structure of this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and efficacy. The final product is purified using techniques such as high-performance liquid chromatography and lyophilized for stability .

Chemical Reactions Analysis

Types of Reactions: Ostabolin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness of this compound: this compound’s cyclic structure provides enhanced stability and potency compared to linear peptides like teriparatide. Its ability to stimulate both bone formation and resorption makes it a unique and versatile therapeutic agent for bone-related conditions .

Properties

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-5-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]oxy-1-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C162H270N50O46S2/c1-21-86(18)130(211-143(240)101(42-47-124(223)224)190-154(251)117(75-215)207-157(254)127(83(12)13)208-133(230)93(168)73-213)159(256)193-100(41-45-119(170)217)139(236)197-107(60-80(6)7)145(242)191-103(49-56-259-19)141(238)202-112(65-89-71-178-77-184-89)149(246)204-113(66-120(171)218)150(247)195-105(58-78(2)3)134(231)182-72-122(220)185-95(35-24-27-51-163)135(232)201-111(64-88-70-177-76-183-88)148(245)198-108(61-81(8)9)146(243)203-114(67-121(172)219)151(248)206-116(74-214)155(252)194-104(50-57-260-20)160(257)258-126(227)48-43-102(192-156(253)128(84(14)15)209-142(239)98(38-31-55-180-162(175)176)187-132(229)92(167)39-46-123(221)222)140(237)200-110(63-87-69-181-94-34-23-22-32-90(87)94)147(244)199-109(62-82(10)11)153(250)212-158(255)129(85(16)17)210-152(249)115(68-125(225)226)205-138(235)99(40-44-118(169)216)189-144(241)106(59-79(4)5)196-137(234)97(37-26-29-53-165)188-136(233)96(36-25-28-52-164)186-131(228)91(166)33-30-54-179-161(173)174/h22-23,32,34,69-71,76-86,88-89,91-93,95-117,127-130,181,213-215H,21,24-31,33,35-68,72-75,163-168H2,1-20H3,(H2,169,216)(H2,170,217)(H2,171,218)(H2,172,219)(H,182,231)(H,185,220)(H,186,228)(H,187,229)(H,188,233)(H,189,241)(H,190,251)(H,191,242)(H,192,253)(H,193,256)(H,194,252)(H,195,247)(H,196,234)(H,197,236)(H,198,245)(H,199,244)(H,200,237)(H,201,232)(H,202,238)(H,203,243)(H,204,246)(H,205,235)(H,206,248)(H,207,254)(H,208,230)(H,209,239)(H,210,249)(H,211,240)(H,221,222)(H,223,224)(H,225,226)(H4,173,174,179)(H4,175,176,180)(H,212,250,255)/t86-,88?,89?,91-,92-,93-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,127-,128-,129-,130-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZNHYPGOAWYLT-FISSOZIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1C=NC=N1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2C=NC=N2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)OC(=O)CCC(C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)N)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1C=NC=N1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2C=NC=N2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)OC(=O)CC[C@@H](C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C162H270N50O46S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3718.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173833-08-4
Record name parathyroid hormone (1-31)amide, human
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173833084
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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